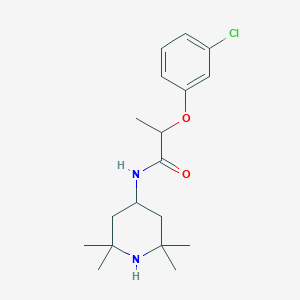
1-phenylethyl 2-chloro-4-nitrobenzoate
Übersicht
Beschreibung
1-phenylethyl 2-chloro-4-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzoate ester family and is often used as a starting material for the synthesis of other compounds. The compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of 1-phenylethyl 2-chloro-4-nitrobenzoate involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This, in turn, enhances cholinergic transmission and can improve cognitive function in certain conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase. This can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function in certain conditions. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenylethyl 2-chloro-4-nitrobenzoate in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenylethyl 2-chloro-4-nitrobenzoate. One area of interest is the development of new compounds based on its structure that may have improved properties for use in scientific research or as therapeutic agents. Another area of interest is the study of its effects on other enzymes and biological processes, which could lead to the discovery of new drug targets or therapeutic approaches. Finally, the use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, may provide new insights into the mechanism of action of this compound and its interactions with biological systems.
Wissenschaftliche Forschungsanwendungen
1-phenylethyl 2-chloro-4-nitrobenzoate is widely used in scientific research as a starting material for the synthesis of other compounds. It is also used as a tool compound to study the mechanism of action of certain enzymes. The compound is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a useful tool in the study of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Eigenschaften
IUPAC Name |
1-phenylethyl 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-10(11-5-3-2-4-6-11)21-15(18)13-8-7-12(17(19)20)9-14(13)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKDGYQIXWAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4077387.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4077392.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopentanamine oxalate](/img/structure/B4077396.png)

![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077440.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)


![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)
![N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077491.png)
